molecular formula C36H22 B15125847 2,2'-Bitriphenylene

2,2'-Bitriphenylene

Cat. No.: B15125847
M. Wt: 454.6 g/mol
InChI Key: VSULMNMDXCGMFW-UHFFFAOYSA-N
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Description

2,2’-Bitriphenylene is an organic compound with the molecular formula C36H22 It is a derivative of triphenylene, consisting of two triphenylene units connected at the 2-position

Preparation Methods

The synthesis of 2,2’-Bitriphenylene typically involves the coupling of two triphenylene units. One common method is the Ullmann reaction, which involves the coupling of aryl halides in the presence of copper as a catalyst. Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling reactions, which provide a more efficient and selective route to the desired product .

Chemical Reactions Analysis

2,2’-Bitriphenylene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert 2,2’-Bitriphenylene into its corresponding dihydro or tetrahydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic rings of 2,2’-Bitriphenylene.

Scientific Research Applications

2,2’-Bitriphenylene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-Bitriphenylene in its applications is primarily based on its ability to participate in π-π stacking interactions and its electronic properties. In organic electronics, it acts as a charge transport material, facilitating the movement of electrons or holes through the device. The molecular targets and pathways involved depend on the specific application, such as the interaction with metal ions in chemical sensors or the formation of excitons in OLEDs .

Comparison with Similar Compounds

2,2’-Bitriphenylene can be compared with other similar compounds, such as:

2,2’-Bitriphenylene is unique due to its larger conjugated system and potential for higher charge mobility, making it a valuable compound in advanced materials and electronic applications.

Properties

Molecular Formula

C36H22

Molecular Weight

454.6 g/mol

IUPAC Name

2-triphenylen-2-yltriphenylene

InChI

InChI=1S/C36H22/c1-3-13-29-25(9-1)27-11-5-7-15-31(27)35-21-23(17-19-33(29)35)24-18-20-34-30-14-4-2-10-26(30)28-12-6-8-16-32(28)36(34)22-24/h1-22H

InChI Key

VSULMNMDXCGMFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)C4=CC5=C(C=C4)C6=CC=CC=C6C7=CC=CC=C75)C8=CC=CC=C28

Origin of Product

United States

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